Boc-Phe(4-Guad-Pmc)-OH is commercially available from various suppliers, including Iris Biotech GmbH, where it is offered for research and development purposes . The classification of this compound falls under amino acids and their derivatives, specifically those modified for enhanced reactivity or stability in peptide synthesis.
The synthesis of Boc-Phe(4-Guad-Pmc)-OH typically involves several steps:
The use of solid-phase peptide synthesis (SPPS) techniques may also be employed to incorporate Boc-Phe(4-Guad-Pmc)-OH into larger peptide sequences efficiently .
The molecular structure of Boc-Phe(4-Guad-Pmc)-OH features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its steric and electronic properties.
Boc-Phe(4-Guad-Pmc)-OH participates in various chemical reactions relevant to peptide synthesis:
The mechanism by which Boc-Phe(4-Guad-Pmc)-OH acts in biological systems primarily relates to its incorporation into peptides that can interact with biological receptors or enzymes. The guanidino group enhances binding affinity due to its ability to form hydrogen bonds and electrostatic interactions with target sites.
Data from studies indicate that peptides containing this modification may exhibit improved pharmacological properties, such as increased potency or selectivity against specific biological targets.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize these properties further.
Boc-Phe(4-Guad-Pmc)-OH is utilized extensively in:
Research continues into optimizing its use within various biochemical applications, emphasizing its role in advancing peptide chemistry and medicinal chemistry .
The incorporation of the 4-guanidinyl (Guad) moiety onto phenylalanine in Boc-L-Phe(4-Guad-Pmc)-OH (chemical name: N-alpha-t-Butyloxycarbonyl-4-{N-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)guanidino}-L-phenylalanine; CAS: 2389078-68-4) serves dual purposes: enhancing biological binding affinity and enabling selective deprotection during solid-phase synthesis. The guanidine group’s strong basicity facilitates cation-π interactions and hydrogen bonding with biological targets, critical for peptide-based therapeutics. However, its high nucleophilicity necessitates protection to prevent side reactions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was selected due to its orthogonal stability to both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies. Pmc remains inert under acidic conditions used for Boc deprotection but is selectively removed by mild oxidants or trifluoroacetic acid (TFA), preserving peptide integrity [1] [4].
The synthetic route involves sequential functionalization:
Table 1: Comparison of Guanidine Protecting Groups
Protecting Group | Orthogonality | Deprotection Conditions | Epimerization Risk |
---|---|---|---|
Pmc | High (Boc/Fmoc) | Mild TFA or TFA/scavengers | Low |
Tosyl (Ts) | Moderate | Strong acids (HF, Na/NH₃) | Moderate |
N,N'-DiBoc | Limited | Strong acids | High |
Integrating Boc-Phe(4-Guad-Pmc)-OH (molecular formula: C₂₉H₄₀N₄O₇S; MW: 588.72 g/mol) into Solid-Phase Peptide Synthesis requires addressing solubility constraints and epimerization risks. Its hydrophobic Pmc group necessitates polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for resin swelling. Key steps include:
Notably, the N-alkyl amino acid backbone in such derivatives exhibits poor solubility during N-terminal couplings. Solutions include:
Coupling reagents critically influence yield and stereochemical integrity when incorporating Boc-Phe(4-Guad-Pmc)-OH. Guanidinium/uronium salts outperform carbodiimides due to superior activation kinetics and lower epimerization. Key findings:
Table 2: Coupling Reagent Performance with Boc-Phe(4-Guad-Pmc)-OH
Reagent | Yield (%) | Epimerization (%) | Side Product Risk | Optimal Base |
---|---|---|---|---|
HATU | 95–99 | 0.5–1.0 | Moderate (phenol adducts) | N,N-Diisopropylethylamine (2 eq) |
HBTU | 90–95 | 1.0–2.5 | Moderate | N-Methylmorpholine (3 eq) |
PyBOP | 92–96 | 0.8–1.8 | Low | N,N-Diisopropylethylamine (2 eq) |
DIC/HOBt | 85–90 | 2.0–4.0 | Low | N-Methylmorpholine (4 eq) |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2